3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride involves several steps. One common method includes the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with paraformaldehyde and benzylpiperazine, followed by reduction with lithium aluminum hydride . The resulting compound is then converted to the trihydrochloride salt form . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions, such as those involving lithium aluminum hydride, are used in its synthesis.
Substitution: It can undergo substitution reactions, particularly involving the piperazine ring.
Common reagents used in these reactions include paraformaldehyde, benzylpiperazine, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit peripheral n-cholinolytic activity, which involves blocking the action of acetylcholine at peripheral cholinergic receptors . This activity contributes to its potential therapeutic effects, such as anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride can be compared with other similar compounds, such as:
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has been studied for its antimicrobial activity and shares the benzylpiperazine moiety.
The uniqueness of this compound lies in its specific chemical structure and the combination of its biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanimidamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-5H,6-12H2,(H3,15,16);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZRZBZRJSQTIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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